3',4'-Dichlorophenylacetanilide
Overview
Description
3’,4’-Dichlorophenylacetanilide is an organic compound with the molecular formula C14H11Cl2NO and a molecular weight of 280.149 It is characterized by the presence of two chlorine atoms attached to the phenyl ring and an acetanilide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dichlorophenylacetanilide typically involves the acylation of 3,4-dichloroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
3,4-Dichloroaniline+Acetic Anhydride→3’,4’-Dichlorophenylacetanilide+Acetic Acid
Industrial Production Methods
In industrial settings, the production of 3’,4’-Dichlorophenylacetanilide may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
3’,4’-Dichlorophenylacetanilide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,4’-Dichlorophenylacetanilide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit cell proliferation by interfering with DNA synthesis and inducing apoptosis in cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to involve the modulation of key signaling pathways involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
3’,4’-Dichloroacetanilide: Similar in structure but lacks the phenyl group attached to the acetanilide moiety.
DCMU (3-(3,4-dichlorophenyl)-1,1-dimethylurea): An herbicide that inhibits photosynthesis, structurally similar but with a urea group instead of an acetanilide group.
Uniqueness
3’,4’-Dichlorophenylacetanilide is unique due to its specific substitution pattern and the presence of both chlorine atoms and an acetanilide moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c15-12-7-6-11(9-13(12)16)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLDJAKASQLODM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00182133 | |
Record name | 3',4'-Dichlorophenylacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27816-82-6 | |
Record name | 3',4'-Dichlorophenylacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027816826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 27816-82-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3',4'-Dichlorophenylacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00182133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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